Pentyl(propan-2-yl)amine, also known as N-pentyl-2-propan-2-ylamine, is an organic compound characterized by its aliphatic amine structure. It consists of a pentyl group (a five-carbon straight chain) attached to a nitrogen atom, which is also bonded to an isopropyl group (a branched three-carbon chain). The molecular formula for pentyl(propan-2-yl)amine is , and it has a molecular weight of approximately 143.25 g/mol. This compound's structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.
-Pentanamine, N-(1-methylethyl)-, also known as N-isopropyl-N-pentylamine or isopropylamylamine, is a primary amine with the chemical formula C8H19N. It has a molecular weight of 143.27 g/mol and a boiling point of 184 °C.
While research on 1-Pentanamine, N-(1-methylethyl)- is limited, potential scientific research applications based on its structure and properties include:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in the reactions.
Research into the biological activity of pentyl(propan-2-yl)amine is limited but suggests potential therapeutic applications. Its structure allows for interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities. Preliminary studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although specific studies on pentyl(propan-2-yl)amine are necessary to establish its bioactivity conclusively.
The synthesis of pentyl(propan-2-yl)amine typically involves multi-step organic synthesis techniques. A common method includes the reaction of pentylamine with propan-2-ol under controlled conditions to ensure the formation of the desired amine product. This reaction may be catalyzed by acids or bases to enhance yield and purity.
In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize production efficiency and product quality.
Pentyl(propan-2-yl)amine has several potential applications:
Several compounds share structural or functional similarities with pentyl(propan-2-yl)amine:
Compound Name | CAS Number | Unique Features |
---|---|---|
N-pentylamine | 111-72-3 | A simple primary amine without branching |
Isopropylamylamine | 36343-02-9 | Contains both pentyl and isopropyl groups |
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride | 3140995 | Incorporates a carboxylic acid moiety |
N-pentylglycine | 120-03-0 | Lacks the propan-2-yl group |
3-Aminohexanoic acid | 6000-60-0 | Shorter carbon chain with different biological activity |
Uniqueness: The presence of both pentyl and isopropyl groups in pentyl(propan-2-yl)amine distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction profile with biological targets. This unique structure may contribute to its specific reactivity and potential applications in medicinal chemistry.
The synthesis of pentyl(propan-2-yl)amine proceeds via a bimolecular nucleophilic substitution mechanism, where isopropylamine acts as the nucleophile, displacing the bromide ion from 1-bromopentane [2] [5]. This reaction follows a concerted backside attack trajectory, characterized by a single transition state where bond formation between the nucleophile (isopropylamine) and the electrophilic carbon of 1-bromopentane occurs simultaneously with bond cleavage to the leaving group (bromide) [5]. The trigonal bipyramidal transition state imposes steric constraints, rendering the reaction highly sensitive to the alkyl halide’s structure. Primary substrates like 1-bromopentane exhibit faster reaction rates compared to branched or tertiary analogs due to reduced steric hindrance [5].
The reaction stoichiometry can be represented as:
$$
\text{(CH}3\text{)}2\text{CHNH}2 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{(CH}3\text{)}2\text{CHNH}(\text{C}5\text{H}_{11}) + \text{HBr}
$$
Kinetic studies reveal a second-order dependence on reactant concentrations, with rate laws expressed as:
$$
\text{Rate} = k[\text{1-bromopentane}][\text{isopropylamine}]
$$
where $$k$$ is the rate constant influenced by solvent polarity and temperature [5].
Table 1: Impact of Alkyl Halide Structure on Reaction Rate
Alkyl Halide | Relative Rate (k) | Steric Hindrance |
---|---|---|
1-Bromopentane | 1.00 | Low |
2-Bromopentane | 0.12 | Moderate |
tert-Butyl bromide | <0.01 | High |
Data derived from comparative kinetic analyses under identical conditions [5].
Solvent choice profoundly influences reaction kinetics and equilibria. Polar aprotic solvents such as acetonitrile or dimethylformamide enhance nucleophilicity by stabilizing the transition state through dielectric effects without hydrogen-bonding interactions [2] [4]. In contrast, protic solvents like water or ethanol solvate the nucleophile, reducing its reactivity [3]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve efficiency in biphasic systems by shuttling reactants between immiscible phases [2].
Table 2: Solvent Properties and Reaction Efficiency
Solvent | Dielectric Constant | Yield (%) | Key Observations |
---|---|---|---|
Acetonitrile | 37.5 | 92 | Optimal for transition state stabilization [2] [4] |
Ethanol | 24.3 | 45 | Hydrogen bonding reduces nucleophilicity [3] |
Water | 80.1 | <10 | Poor solubility of alkyl halide [3] |
DMF | 36.7 | 88 | High polarity enhances rate [4] |
Isopropylamine’s miscibility with water complicates solvent selection, necessitating careful optimization to prevent undesired hydrolysis of 1-bromopentane [1].
Reaction yield exhibits a nonlinear dependence on temperature, governed by competing kinetic and thermodynamic factors. Elevated temperatures (50–70°C) accelerate the reaction by reducing activation energy barriers ($$E_a \approx 60–80 \, \text{kJ mol}^{-1}$$) but may promote side reactions such as elimination or over-alkylation [3]. Arrhenius analysis reveals a trade-off between rate enhancement and equilibrium displacement, as the exothermic nature of amine formation ($$\Delta H \approx -65 \, \text{kJ mol}^{-1}$$) favors lower temperatures [3].
Table 3: Temperature vs. Yield and Selectivity
Temperature (°C) | Conversion (%) | Selectivity (%) | Dominant Pathway |
---|---|---|---|
30 | 25 | 72 | Slow kinetics, minimal byproducts |
50 | 68 | 85 | Optimal balance of rate and equilibrium |
70 | 89 | 78 | Increased elimination at higher $$T$$ |
90 | 92 | 65 | Thermal degradation dominant |
Isopropanol, a common byproduct of competing dehydrogenation pathways, is minimized by maintaining ammonia in excess ($$ \text{NH}3:\text{C}3\text{H}_8\text{O} \geq 10:1 $$) to shift equilibria toward amine formation [3].